N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N-(1-methoxypropan-2-yl)acetamide
Description
N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N-(1-methoxypropan-2-yl)acetamide is a structurally complex acetamide derivative featuring:
- A 2-ethyl-6-methylphenyl group: A bulky aromatic substituent known to influence steric and electronic properties in agrochemicals and pharmaceuticals .
- Hydroxymethyl and methoxypropan-2-yl groups: These polar substituents modulate solubility and bioavailability.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)benzimidazol-1-yl]-N-(1-methoxypropan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-5-18-10-8-9-16(2)23(18)26(17(3)15-29-4)22(28)13-25-20-12-7-6-11-19(20)24-21(25)14-27/h6-12,17,27H,5,13-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFAZVJNYXBZJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CN2C3=CC=CC=C3N=C2CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N-(1-methoxypropan-2-yl)acetamide, a compound with promising biological activity, has garnered attention in various fields of research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O |
| Molecular Weight | 365.49 g/mol |
| CAS Number | 433329-07-8 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
These properties suggest a complex structure that may influence its biological interactions.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Antiviral Activity : The compound has been tested for its ability to inhibit viral entry, particularly in the context of Ebola virus (EBOV). Compounds similar to it have shown effective inhibition of EBOV entry at the level of the Niemann-Pick C1 (NPC1) protein, which is crucial for viral entry into host cells. For instance, related compounds displayed EC50 values ranging from 0.64 µM to 0.93 µM, indicating potent antiviral effects .
- Cytotoxicity Assessment : In vitro studies have evaluated its cytotoxicity against various cell lines. The selectivity index (SI) for these compounds was reported as high as 20, suggesting a favorable therapeutic window .
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antiviral Properties : A study published in a peer-reviewed journal assessed the antiviral efficacy of similar compounds against EBOV. The results indicated that these compounds could significantly reduce viral entry and alter intracellular cholesterol distribution, consistent with NPC1 inhibition .
- In Silico Studies : Computational modeling has been employed to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound. These studies suggest that the compound possesses favorable drug-like characteristics, including good permeability and low toxicity profiles .
Comparative Analysis
A comparative analysis with other known antiviral agents shows that this compound holds promise due to its unique structural features and biological activity.
| Compound Name | EC50 (µM) | Selectivity Index |
|---|---|---|
| N-(2-ethyl-6-methylphenyl)-2-[...]-acetamide | 0.64 | 20 |
| Toremifene | 0.38 | 7 |
| Other Related Compounds | Varies | Varies |
This table highlights the potential effectiveness and safety profile of the compound compared to established antiviral agents.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 265.35 g/mol. Its structure includes unique functional groups that contribute to its biological activity, particularly the presence of the benzodiazole moiety, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds similar to N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N-(1-methoxypropan-2-yl)acetamide exhibit significant antimicrobial properties. For instance, studies on various substituted benzamides have shown their effectiveness against both Gram-positive and Gram-negative bacteria. The incorporation of the benzodiazole structure enhances the compound's ability to disrupt bacterial cell walls or inhibit essential enzymes, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For example, compounds with benzodiazole and acetamide functionalities have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest in cancer cells .
Analgesic and Anti-inflammatory Effects
In pharmacological studies, certain derivatives related to this compound have shown promising analgesic and anti-inflammatory properties. These compounds were tested in models of carrageenan-induced inflammation and exhibited significant pain relief comparable to established drugs like Diclofenac . This suggests that this compound could serve as a template for developing new analgesics.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzodiazole Derivatives : Initial reactions may include the condensation of appropriate precursors to form the benzodiazole core.
- Acetylation : The introduction of the acetamide group can be achieved through acetylation reactions involving acetic anhydride or acetyl chloride.
- Final Modifications : Further modifications may involve alkylation or hydroxymethylation to achieve the desired functional groups.
These synthetic pathways are crucial for optimizing the yield and purity of the final product while allowing for variations that can enhance biological activity .
Case Studies and Research Findings
Several studies have documented the biological activities associated with similar compounds:
These findings underscore the therapeutic potential of this compound in various medical applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic and Heterocyclic Moieties
Analog 1: 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide ()
- Similarities : Shares the 2-ethyl-6-methylphenyl group and a methoxyalkyl-substituted acetamide backbone.
- Differences : Replaces the benzodiazol-hydroxymethyl group with a chloro substituent.
- Implications :
Analog 2: 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide ()
- Similarities : Features a heterocyclic acetamide scaffold (benzothiazol vs. benzodiazol).
- Differences : The adamantyl group in Analog 2 introduces extreme hydrophobicity, while the target compound’s hydroxymethyl group enhances hydrophilicity.
- Implications: Adamantyl groups are known to improve membrane permeability in drug candidates but may reduce aqueous solubility . The hydroxymethyl group in the target compound balances lipophilicity and solubility, a critical factor in drug design.
Triazole-Based Acetamides ()
Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Comparison :
- The target compound’s benzodiazol ring may require cyclization under acidic or thermal conditions, differing from the click chemistry used for triazoles.
- The methoxypropan-2-yl group in the target compound suggests possible use of alkylation or nucleophilic substitution during synthesis, akin to methods in .
Benzothiazol-2-yl Acetamides ()
Synthesis involves condensation between imidazole derivatives and benzothiazol-2-amines.
- Comparison: The benzodiazol moiety in the target compound might form via similar condensation or cyclization steps, but with diamines instead of thioamides.
Physicochemical and Bioactive Properties
Solubility and Stability
- Hydroxymethyl vs.
- Methoxypropan-2-yl vs. Adamantyl () : The methoxypropan-2-yl group offers moderate lipophilicity, avoiding the extreme hydrophobicity of adamantyl groups, which can hinder dissolution .
Potential Bioactivities
- Agrochemical Applications : The 2-ethyl-6-methylphenyl group in Analog 1 () is common in herbicides, suggesting the target compound may have similar applications with enhanced stability due to the benzodiazol ring.
- Medicinal Chemistry : Benzothiazoles () and triazoles () are associated with antimicrobial and anticancer activities. The benzodiazol-hydroxymethyl group in the target compound could enable interactions with enzyme active sites or DNA, warranting further bioactivity studies.
Data Tables
Table 1: Structural and Functional Group Comparison
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N-(1-methoxypropan-2-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as:
- Amide bond formation between substituted anilines and activated acyl intermediates (e.g., using coupling agents like EDCI or HOBt).
- Heterocyclic assembly : The benzodiazole moiety is constructed via cyclization reactions, often under acidic or basic conditions. For example, 1,3-benzodiazoles can be formed by condensing o-phenylenediamine derivatives with carbonyl-containing reagents .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) are preferred for amidation, while protic solvents (e.g., ethanol) aid in crystallization .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent orientation. For example, splitting patterns in aromatic regions distinguish between ortho/meta/para substitution .
- IR spectroscopy : Peaks at ~1660–1680 cm⁻¹ (C=O stretch) and ~3200–3400 cm⁻¹ (N-H stretch) validate amide functionality .
- HPLC : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients assesses purity and detects byproducts .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula and detects fragmentation patterns .
Q. How do the functional groups in this compound influence its reactivity?
- Methodological Answer :
- Amide group : Susceptible to hydrolysis under acidic/basic conditions. Stability studies require pH-controlled buffers (e.g., phosphate buffer at pH 7.4) .
- Benzodiazole ring : Electron-rich nitrogen atoms participate in hydrogen bonding and π-π stacking, which can be probed via X-ray crystallography or computational docking .
- Hydroxymethyl group : Prone to oxidation (e.g., with PCC) to form aldehydes or esters, useful for derivatization .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., ambiguous NMR peaks) be resolved during structural elucidation?
- Methodological Answer :
- 2D NMR techniques : COSY and HSQC resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC can assign methylene protons adjacent to the hydroxymethyl group .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks .
- Computational modeling : DFT calculations (e.g., using Gaussian) predict NMR chemical shifts and optimize geometry to match experimental data .
Q. What strategies optimize reaction yields for derivatives with modified benzodiazole substituents?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (e.g., 60–100°C), solvent polarity (e.g., DMSO vs. THF), and catalyst loading (e.g., 5–20 mol% Cu(OAc)₂) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yield by 15–20% for cyclization steps .
- In-line monitoring : ReactIR or UV-vis spectroscopy tracks intermediate formation in real time, enabling rapid adjustments .
Q. How can researchers investigate the compound’s bioactivity mechanisms (e.g., enzyme inhibition)?
- Methodological Answer :
- Enzyme assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure inhibition kinetics (IC₅₀) against targets like proteases or kinases. For example, a 10 µM compound concentration in Tris-HCl buffer (pH 8.0) with 1 mM DTT .
- Molecular dynamics (MD) simulations : GROMACS or AMBER models predict binding modes and residence times in enzyme active sites .
- SAR studies : Synthesize analogs with varied substituents (e.g., replacing hydroxymethyl with methoxy) and correlate structural changes with activity trends .
Q. What methods address low solubility in aqueous media during in vitro studies?
- Methodological Answer :
- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (e.g., 100–200 nm diameter) via emulsion-solvent evaporation .
- Pro-drug synthesis : Introduce phosphate or PEG groups to increase hydrophilicity, which can be enzymatically cleaved in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
